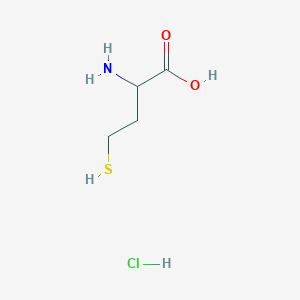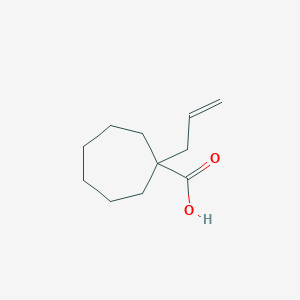
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid is a chiral β-hydroxy-α-amino acid. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients and developmental drug candidates . Its unique structure, featuring both an amino group and a hydroxyl group on the same carbon atom, makes it an important molecule in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid can be achieved through the aldol addition of glycine and pyridine-4-carboxaldehyde, catalyzed by d-threonine aldolase enzymes . The reaction conditions are optimized to ensure high yield and purity:
Temperature: Optimal temperature for the reaction is maintained to ensure enzyme stability.
pH: The pH is controlled to maximize the enzyme activity.
Reactants and Enzyme Amounts: The amounts of glycine, pyridine-4-carboxaldehyde, and d-threonine aldolase are carefully measured to minimize waste and maximize product formation.
Industrial Production Methods
Efficient recombinant Escherichia coli fermentation processes have been developed for producing the d-threonine aldolase enzymes . The enzymes’ stability is significantly improved by the addition of divalent cations. The aldol addition product directly crystallizes out from the reaction mixture in high purity and high diastereo- and enantioselectivity, contributing to high yield and easy isolation .
Analyse Des Réactions Chimiques
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amino acid derivative.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism by which 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid exerts its effects involves its interaction with specific enzymes and receptors in the body. The compound’s molecular targets include enzymes involved in amino acid metabolism and receptors in the central nervous system . The pathways involved in its action include enzymatic catalysis and receptor binding, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid can be compared with other similar compounds such as:
2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid: This compound has a similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid: Another isomer with the pyridine ring attached at the second position, which also exhibits unique properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its isomers .
Propriétés
IUPAC Name |
2-amino-3-hydroxy-3-pyridin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-1-3-10-4-2-5/h1-4,6-7,11H,9H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMZPAMKQDZASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
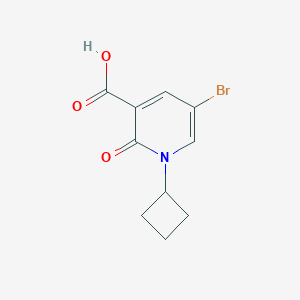
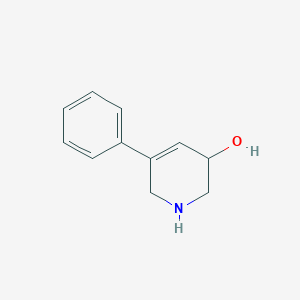
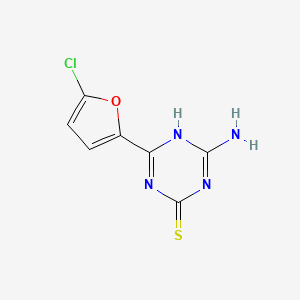
![2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide](/img/structure/B13177785.png)
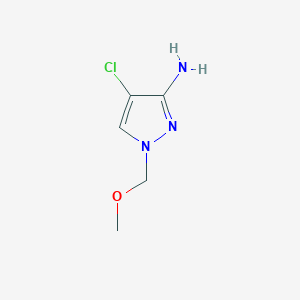
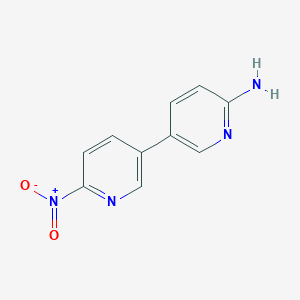


![2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13177803.png)

![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
